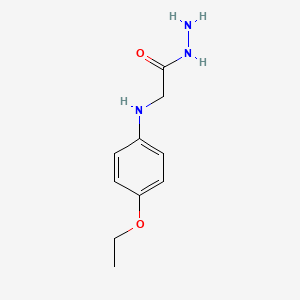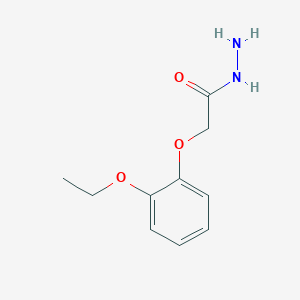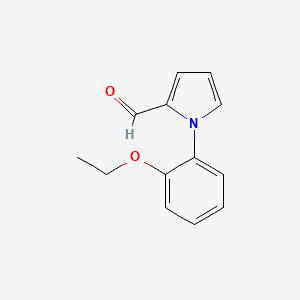
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a chemical compound with the molecular formula C7H8Br2N2O2 . It has a molecular weight of 311.96 . It is a solid substance and is used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives as tyrosine kinase 2 inhibitors .
Synthesis Analysis
The synthesis of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate involves the reaction of 3-substituted ethyl 5-bromo-N-methyl-pyrazole-4-carboxylates with ethyl bromoacetate and sodium sulfide in DMF . This compound can also be synthesized from ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate through an oxidation reaction .
Molecular Structure Analysis
The molecular structure of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . The InChI code for this compound is 1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 .
Chemical Reactions Analysis
The α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .
Physical And Chemical Properties Analysis
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is a solid substance . It has a molecular weight of 311.96 . It should be stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Tyrosine Kinase 2 (TYK2) Inhibition
Ethyl 3,5-Dibromo-1-methylpyrazole-4-carboxylate serves as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives act as inhibitors of tyrosine kinase 2 (TYK2) . TYK2 plays a crucial role in immune responses and inflammation pathways, making it an attractive target for drug development .
Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . Isoxazoles exhibit diverse biological activities and are valuable intermediates in organic synthesis .
Medicinal Chemistry
Researchers have explored pyrazole derivatives for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . While specific studies on this particular ethyl derivative are limited, it contributes to the broader field of medicinal chemistry .
Synthetic Analogues
Over the years, scientists have documented various synthesis methods and analogues related to pyrazoles. Ethyl 3,5-Dibromo-1-Methyl-1H-Pyrazole-4-Carboxylate adds to this rich pool of knowledge, emphasizing its significance in research and applications .
Innovative Reaction Types
The synthesis of pyrazole derivatives involves diverse methods, including transition-metal-catalyzed reactions , photoredox reactions , and one-pot multicomponent processes . Researchers worldwide continue to advance methodologies and explore new applications for these intriguing compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate is primarily used as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives are known to inhibit tyrosine kinase 2 , a protein that plays a crucial role in the signaling pathways of the immune system and is involved in cellular growth and differentiation .
Mode of Action
It is known that the compound interacts with its targets through a series of chemical reactions, including nucleophilic addition, intramolecular cyclization, and elimination . These reactions result in the formation of trifluoromethylated pyrazole derivatives .
Biochemical Pathways
The biochemical pathways affected by Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate are related to the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives, in turn, inhibit tyrosine kinase 2 , affecting downstream signaling pathways involved in immune response and cellular growth .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, a protein that pumps foreign substances out of cells . These properties could impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate’s action are primarily seen in its role as a reactant in the synthesis of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one derivatives . These derivatives inhibit tyrosine kinase 2 , potentially affecting immune response and cellular growth .
Action Environment
The action of Ethyl 3,5-dibromo-1-methyl-1H-pyrazole-4-carboxylate can be influenced by environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could affect the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
ethyl 3,5-dibromo-1-methylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2O2/c1-3-13-7(12)4-5(8)10-11(2)6(4)9/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIBNRIZSHOSIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1Br)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-[(4-Ethoxyphenyl)methylidene]propanedinitrile](/img/structure/B3021138.png)


